![molecular formula C13H17N5O B3008187 1-(4-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl)ethanone CAS No. 2034416-89-0](/img/structure/B3008187.png)
1-(4-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl)ethanone, commonly known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a chemical compound that has been widely studied for its potential therapeutic applications in various neurological and psychiatric disorders. In
Aplicaciones Científicas De Investigación
Fluorescent Probes for Bioimaging
This compound has been identified as a strategic component for optical applications, particularly as a fluorescent probe. Its photophysical properties can be tuned, making it suitable for studying the dynamics of intracellular processes. The presence of electron-donating groups at specific positions can enhance both absorption and emission behaviors, which are crucial for bioimaging applications .
Chemosensors
Due to its structural features, this compound can act as a chemosensor. The heteroatoms within its structure make it a potential chelating agent for ions, which is beneficial for detecting the presence of various ions or molecules within a biological or chemical system .
Organic Light-Emitting Devices (OLEDs)
The compound’s solid-state emission intensities suggest that it can be used in the development of OLEDs. By selecting the appropriate structural modifications, it can be designed to emit light efficiently, which is a key property for OLED materials .
Pharmaceutical Research
Compounds with similar structures have been explored for their potential as orally bioavailable inhibitors of enzymes like PI3K, which are targets for cancer treatment. This suggests that “1-(4-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl)ethanone” could also be investigated for its pharmaceutical applications .
Synthesis of Novel Organic Compounds
The compound serves as a precursor in the synthesis of novel organic compounds. Its reactivity and structural flexibility allow for the creation of diverse chemical entities, which can be further explored for various scientific applications .
Material Science
Due to its favorable optical properties and stability, this compound can be utilized in material science research. It can be incorporated into materials that require specific light-absorbing or emitting characteristics .
Mecanismo De Acción
Target of Action
Related compounds such as pyrazolo[1,5-a]pyrimidines have been studied for their optical applications
Mode of Action
The mode of action of this compound is currently unknownRelated compounds have been found to have tunable photophysical properties , suggesting that this compound may also interact with its targets in a similar manner.
Biochemical Pathways
Related compounds have been found to be crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials . This suggests that this compound may also affect similar biochemical pathways.
Result of Action
Related compounds have been found to have key characteristics such as simpler and greener synthetic methodology and tunable photophysical properties . This suggests that this compound may also have similar effects.
Action Environment
Related compounds have been found to have better solubility in green solvents , suggesting that this compound may also be influenced by similar environmental factors.
Propiedades
IUPAC Name |
1-[4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c1-10-9-12-13(14-3-4-18(12)15-10)17-7-5-16(6-8-17)11(2)19/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPJUFAAFDJPGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CCN(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

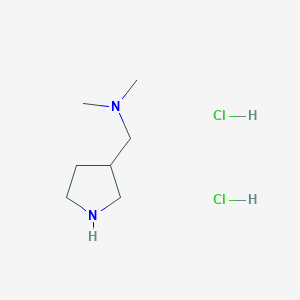
![2-{4-[(4-Bromobenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine](/img/structure/B3008105.png)

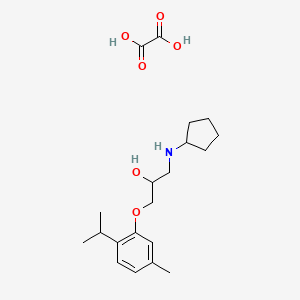


![1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole](/img/structure/B3008117.png)
![(E)-ethyl 2-(2-((5-methylisoxazole-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3008119.png)
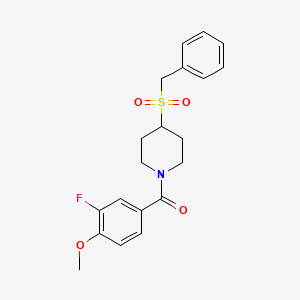
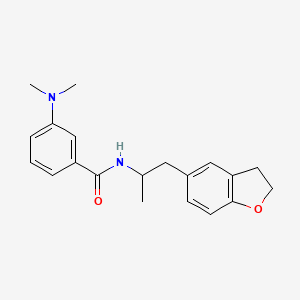
![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B3008123.png)
![1-[(2-Chloro-5-nitrophenyl)carbamoyl]ethyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B3008124.png)
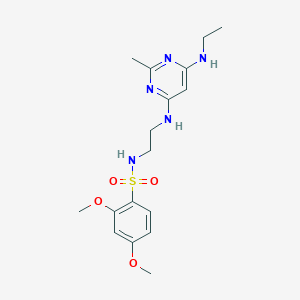
![[1,2,4]Triazolo[1,5-A]pyridine-2-methanamine hcl](/img/structure/B3008127.png)